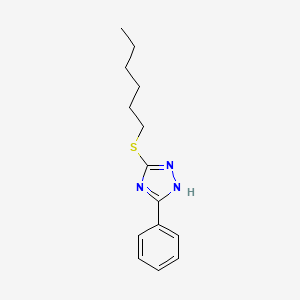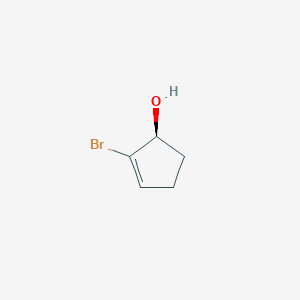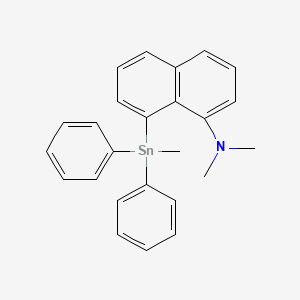
1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- is a complex organic compound that belongs to the class of naphthalenamines This compound is characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a methyldiphenylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthylamine with dimethylamine under specific conditions to form N,N-dimethyl-1-naphthylamine. This intermediate is then subjected to a stannylation reaction using methyldiphenylstannane to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or stannyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of halogenated naphthalenes or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the stannyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine, N,N-dimethyl-: Lacks the stannyl group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-1-naphthylamine: Similar structure but without the stannyl substitution.
Dimethyl-α-naphthylamine: Another related compound with different substitution patterns.
Uniqueness
1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- is unique due to the presence of both dimethylamino and stannyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
133071-19-9 |
|---|---|
Fórmula molecular |
C25H25NSn |
Peso molecular |
458.2 g/mol |
Nombre IUPAC |
N,N-dimethyl-8-[methyl(diphenyl)stannyl]naphthalen-1-amine |
InChI |
InChI=1S/C12H12N.2C6H5.CH3.Sn/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12;2*1-2-4-6-5-3-1;;/h3-7,9H,1-2H3;2*1-5H;1H3; |
Clave InChI |
WXTHUTBRDAZKMV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C(=CC=C2)[Sn](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


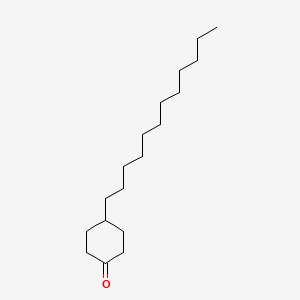

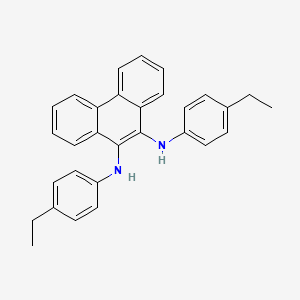
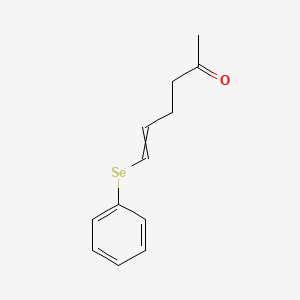
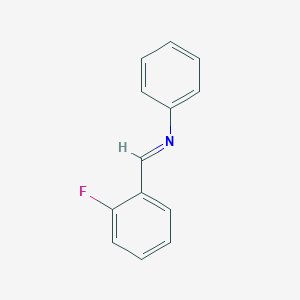
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)
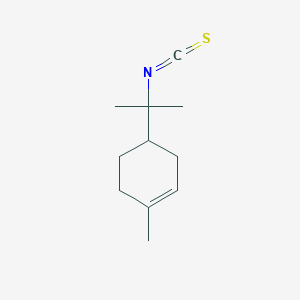
![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
